8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
Description
This compound features a pyrido[3,2-d]pyrimidine core substituted with a chlorine atom at position 8, a 4-hydroxyphenyl group at position 4, a morpholine ring at position 2, and a carboxylic acid at position 5.
Properties
Molecular Formula |
C18H15ClN4O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C18H15ClN4O4/c19-12-9-13(17(25)26)20-16-14(10-1-3-11(24)4-2-10)21-18(22-15(12)16)23-5-7-27-8-6-23/h1-4,9,24H,5-8H2,(H,25,26) |
InChI Key |
KRDPFGXBUQPZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=N2)C4=CC=C(C=C4)O)N=C(C=C3Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the chloro group can produce various substituted pyrido[3,2-d]pyrimidines.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit a range of pharmacological effects. Key areas of interest include:
- Antiviral Properties : Compounds within this class have demonstrated activity against several viral pathogens, suggesting potential use in antiviral drug development.
- Anticancer Activity : The compound shows promise in targeting cancer cells, with studies indicating its ability to inhibit tumor growth through modulation of specific cellular pathways.
- Neuropharmacology : The morpholine ring may facilitate interactions with neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potential of this compound:
Mechanism of Action
The mechanism of action of 8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways. For example, it could inhibit dihydrofolate reductase (DHFR), leading to antitumor effects . The presence of the morpholinyl group may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogs are differentiated by variations in substituents or core scaffolds, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s carboxylic acid enhances aqueous solubility over ester-based analogs (e.g., thiazolo[3,2-a]pyrimidines in ) .
- Metabolic Stability : The hydroxyphenyl group in the target compound may undergo glucuronidation, whereas hydroxymethyl-phenyl analogs () could be more susceptible to oxidation .
Biological Activity
8-Chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core with several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 386.8 g/mol. The presence of the chloro group, morpholine moiety, and hydroxyphenyl substituent enhances its reactivity and interaction with biological targets .
Antiviral and Anticancer Properties
Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit significant antiviral and anticancer activities. Specifically, studies have shown that compounds with similar structures can inhibit various cancer cell lines and viral replication pathways .
Table 1: Summary of Biological Activities
| Activity Type | Target | Observed Effects |
|---|---|---|
| Antiviral | Various viruses | Inhibition of viral replication |
| Anticancer | Cancer cell lines | Induction of apoptosis, inhibition of proliferation |
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. Preliminary studies suggest that this compound may bind to receptors or enzymes involved in disease pathways, potentially modulating their activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The structural features such as the chloro group and morpholine ring are essential for enhancing solubility and bioavailability. Research has demonstrated that modifications to these groups can significantly impact the potency of the compound against various biological targets .
Table 2: Structure-Activity Relationship Findings
| Substituent | Modification | Effect on Activity |
|---|---|---|
| Chloro | Increased electronegativity | Enhanced binding affinity |
| Morpholine | Altered ring size | Improved solubility and bioavailability |
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic settings:
- Anticancer Activity : In vitro studies showed that this compound induces apoptosis in specific cancer cell lines, demonstrating its potential as an anticancer agent .
- Antiviral Effects : A study focused on the antiviral properties revealed that certain derivatives significantly inhibited viral replication in cultured cells, suggesting a pathway for developing new antiviral therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
